REACTION_SMILES
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[Al+3:22].[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[Cl:41][CH2:42][Cl:43].[H-:21].[H-:24].[H-:25].[H-:26].[Li+:23].[NH2:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[N:8]([CH2:12][CH:13]([CH3:14])[N:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[C:7](=[O:20])[CH2:6][CH2:5]2.[Na+:28].[Na+:29].[Na+:30].[O-:31][S:32]([O-:33])(=[O:34])=[O:35].[OH-:27]>>[NH2:1][c:2]1[cH:3][c:4]2[c:9]([cH:10][cH:11]1)[N:8]([CH2:12][CH:13]([CH3:14])[N:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1)[CH2:7][CH2:6][CH2:5]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CN1C(=O)CCc2cc(N)ccc21)N1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CN1CCCc2cc(N)ccc21)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |